molecular formula C22H22N4O3 B2593872 N-(3-methoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251566-29-6

N-(3-methoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2593872
CAS No.: 1251566-29-6
M. Wt: 390.443
InChI Key: YRMWKQGXBBUQPI-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a potent, ATP-competitive, and highly selective small-molecule inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3) . PIM kinases are crucial regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with tumorigenesis, therapeutic resistance, and poor prognosis in cancers such as hematological malignancies and prostate cancer . This inhibitor demonstrates high selectivity for PIM kinases over other closely related kinases, which is essential for delineating the specific oncogenic signaling pathways driven by PIM in complex cellular environments. Its primary research application is in the investigation of PIM kinase biology and the development of targeted cancer therapeutics. Researchers utilize this compound to study mechanisms of apoptosis evasion and cell cycle progression in tumor models, and to explore its potential in overcoming resistance to conventional chemotherapeutic agents. By specifically inhibiting PIM kinase activity, this tool compound enables the precise dissection of its role in key oncogenic pathways, including those downstream of JAK/STAT signaling, making it a valuable asset for preclinical oncology research and drug discovery programs.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-4-7-16(8-5-14)26-22(28)18-13-24-19-9-6-15(12-17(19)20(18)25-26)21(27)23-10-3-11-29-2/h4-9,12-13,25H,3,10-11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGXHZCHKJTLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinoline core.

    Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.

    Formation of the Carboxamide Functional Group: The carboxamide group is typically introduced through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinoline N-oxides.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The pyrazolo[4,3-c]quinoline core distinguishes this compound from pyrazolo[4,3-c]pyridine analogs (e.g., Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, ). The quinoline moiety introduces an additional fused benzene ring, increasing molecular weight (MW) and planarity, which may enhance DNA intercalation or protein-binding affinity compared to pyridine-based analogs .

Substituent Analysis

Table 1: Key Substituents and Properties of Analogs
Compound Name (CAS No.) R₁ (Position 2) R₂ (Position 5) Carboxamide Group MW (g/mol) Key Properties
Target Compound 4-Methylphenyl - 3-Methoxypropyl ~439.5* Moderate hydrophilicity
N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl (CAS 923175-15-9) Phenyl Propyl 4-Methylphenyl ~417.5 High lipophilicity
5-Benzyl-N-cycloheptyl (CAS 923226-49-7) Phenyl Benzyl Cycloheptyl ~483.6 Steric hindrance, low solubility
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl) (7f) Phenyl Quinolin-3-yl Ethyl ester 410.4 Ester hydrolysis liability

*Calculated based on molecular formula.

Key Observations:
  • Solubility : The 3-methoxypropyl group in the target compound improves aqueous solubility compared to cycloheptyl (CAS 923226-49-7) or benzyl (CAS 923216-25-5) substituents .
  • Stability : The carboxamide group in the target compound is less prone to hydrolysis than the ester group in 7f (), enhancing metabolic stability .
  • Steric Effects : The 4-methylphenyl group at position 2 balances bulk and lipophilicity, unlike the smaller phenyl group in 7f , which may reduce target selectivity.

Biological Activity

N-(3-methoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound belonging to the pyrazoloquinoline family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of pyrazolo[4,3-f]quinoline derivatives, including this compound. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines. For instance, compounds related to pyrazolo[4,3-f]quinolines have shown growth inhibition (GI50) values below 8 µM across several tested lines including ACHN and HCT-15 .
  • Mechanism of Action : The mechanism primarily involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. The compound has been shown to block topoisomerase IIα activity effectively at concentrations comparable to established drugs like etoposide .

Comparative Analysis with Other Compounds

To illustrate the potency of this compound compared to other derivatives, a summary table is provided below:

Compound NameGI50 (µM)Topoisomerase IIα InhibitionCell Lines Tested
This compound< 8StrongACHN, HCT-15
Etoposide10ModerateMultiple
Compound X< 7StrongNUGC-3

Case Studies

Several studies have explored the biological activity of pyrazoloquinolines:

  • Study on Cytotoxicity : A study published in Pharmaceuticals evaluated a series of pyrazolo[4,3-f]quinolines for their cytotoxic effects. The results indicated that compounds with similar structures exhibited strong antiproliferative effects in vitro .
  • In Vivo Studies : Preliminary in vivo studies suggested that these compounds could potentially be developed into therapeutic agents due to their favorable pharmacokinetic profiles and low toxicity in animal models .

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